5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid
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Overview
Description
5’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bromine atom at the 5’ position and a carboxylic acid group at the 3’ position, making it a valuable molecule in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclopropanation reaction. This can be achieved by reacting an indene derivative with a suitable cyclopropanating agent under controlled conditions.
Bromination: The next step involves the selective bromination of the spirocyclic intermediate at the 5’ position. This can be accomplished using bromine or a brominating reagent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Carboxylation: The final step is the introduction of the carboxylic acid group at the 3’ position. This can be achieved through a carboxylation reaction using carbon dioxide or a carboxylating agent under appropriate conditions.
Industrial Production Methods
Industrial production of 5’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-3-carboxylic acid may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce the carboxylic acid group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The spirocyclic structure and functional groups of the compound play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5’-Chloro-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-3-carboxylic acid
- 5’-Fluoro-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-3-carboxylic acid
- 5’-Iodo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-3-carboxylic acid
Uniqueness
5’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-3-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The spirocyclic structure also imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-bromospiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c13-8-1-2-9-7(5-8)3-4-12(9)6-10(12)11(14)15/h1-2,5,10H,3-4,6H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAQTJRXJDFALA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2C(=O)O)C3=C1C=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1499315-74-0 |
Source
|
Record name | 5'-bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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